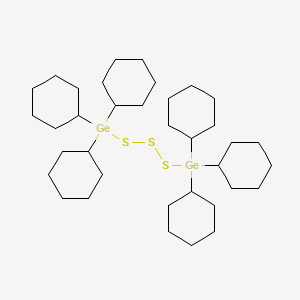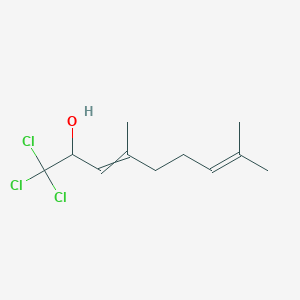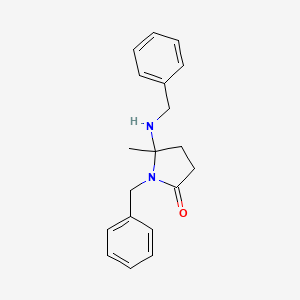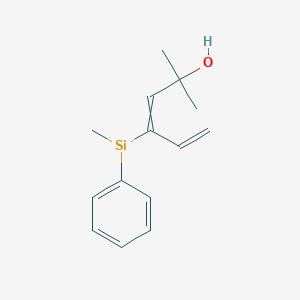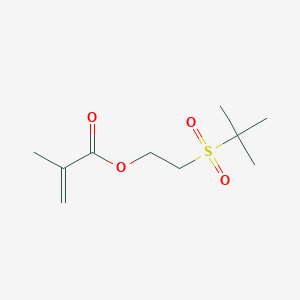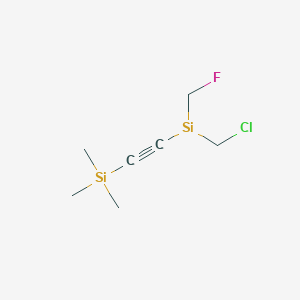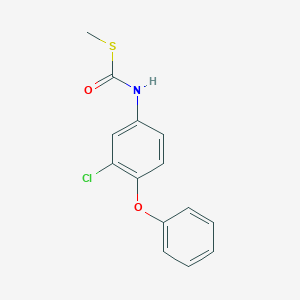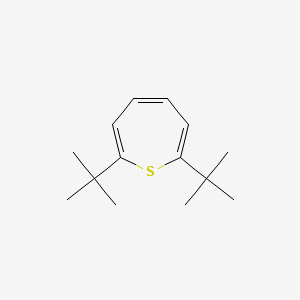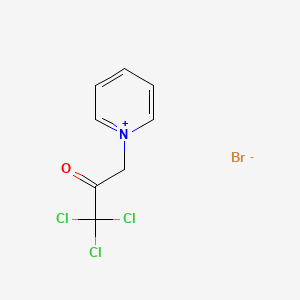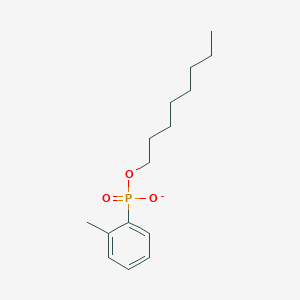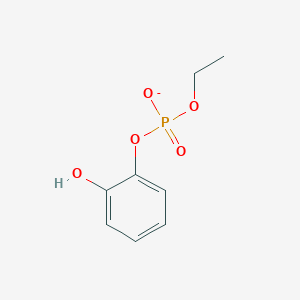
Ethyl 2-hydroxyphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxyphenyl phosphate is an organophosphorus compound with the molecular formula C8H10O5P. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyphenyl phosphate typically involves the reaction of 2-hydroxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-hydroxyphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxyphenyl phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-hydroxyphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and affect various biological pathways .
Vergleich Mit ähnlichen Verbindungen
- Ethyl phosphate
- Phenyl phosphate
- 2-Hydroxyphenyl phosphate
Comparison: Ethyl 2-hydroxyphenyl phosphate is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to ethyl phosphate, it has enhanced reactivity due to the hydroxyphenyl group. Compared to phenyl phosphate, the ethyl group provides additional versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
87110-09-6 |
|---|---|
Molekularformel |
C8H10O5P- |
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
ethyl (2-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C8H11O5P/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
VOGRTRHBKKIGDP-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)([O-])OC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


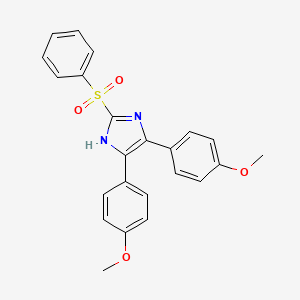
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
